2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide
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Overview
Description
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with another triazole ring, and a sulfanyl group attached to an acetamide moiety. The presence of amino and dichlorophenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring system, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole (TATOT): Known for its high thermal stability and low toxicity.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole (DATT): Exhibits similar structural features but with different thermal properties.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): A nitrogen-rich compound with unique energetic properties.
Uniqueness
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(3,5-dichlorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C11H9Cl2N7OS |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C11H9Cl2N7OS/c12-6-1-7(13)3-8(2-6)16-9(21)4-22-11-18-17-10-19(14)5-15-20(10)11/h1-3,5H,4,14H2,(H,16,21) |
InChI Key |
URIOEYIENSODCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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